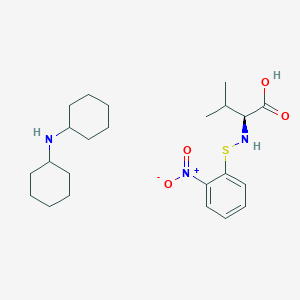

2-Nitrophenylsulfanyl-L-valine dicyclohexylammonium salt

Description

Historical Development of Sulfenyl-Based Protecting Groups in Peptide Chemistry

The historical development of sulfenyl-based protecting groups traces its origins to the pioneering work of Leonidas Zervas and his collaborators at the University of Athens in the early 1960s. Zervas, building upon his earlier contributions to peptide chemistry including the development of the carbobenzoxy protecting group with Max Bergmann, introduced the o-nitrophenylsulfenyl group as a novel amino protecting strategy in 1963. This innovation emerged from systematic investigations into alternative protecting group methodologies that could address limitations observed in existing synthetic approaches, particularly concerning racemization and harsh deprotection conditions.

The initial publication by Zervas, Borovas, and Gazis in the Journal of the American Chemical Society demonstrated that N-o-nitrophenylsulfenyl amino acid p-nitrophenyl esters exhibited superior coupling characteristics compared to their N-trityl counterparts. These early investigations revealed that sulfenyl-protected amino acids showed no steric hindrance during coupling reactions and could be successfully employed in the synthesis of N-protected dipeptide esters. The research team demonstrated the wide applicability of this new methodology through the synthesis of various peptides, including challenging sequences that presented difficulties when approached through conventional methods available at that time.

The development of the nitrophenylsulfenyl protecting group represented a conceptual departure from existing protecting group strategies. While traditional approaches relied primarily on acid-labile or base-labile protection mechanisms, the sulfenyl system introduced a unique deprotection pathway involving nucleophilic attack at the sulfur center. This mechanism offered several advantages, including compatibility with a broader range of synthetic conditions and reduced tendency toward racemization during amino acid activation. The mild deprotection conditions, typically involving treatment with thiols or reducing agents, proved particularly valuable for peptides containing acid-sensitive or base-sensitive functional groups.

| Development Milestone | Year | Key Innovation | Research Team |

|---|---|---|---|

| Introduction of o-nitrophenylsulfenyl group | 1963 | First sulfenyl-based amino protection | Zervas, Borovas, Gazis |

| Demonstration of coupling efficiency | 1963 | Superior reactivity versus trityl protection | Zervas Laboratory |

| Application to complex peptides | 1965 | Synthesis of challenging sequences | Zervas and collaborators |

| Mechanistic understanding | 1970s | Nucleophilic deprotection pathway | Multiple research groups |

Further developments in sulfenyl chemistry during the 1960s and 1970s expanded the scope of these protecting groups beyond simple peptide synthesis applications. Zervas and his colleagues explored the use of tritylsulfenyl groups alongside o-nitrophenylsulfenyl protection, demonstrating that these systems could provide orthogonal protection strategies when employed in combination with traditional protecting groups. The versatility of sulfenyl protection became evident through its application to amino acids bearing protected side-chain functional groups, establishing these systems as valuable tools for complex peptide synthesis projects.

The influence of Zervas's sulfenyl protecting group innovation extended throughout the peptide chemistry community, inspiring subsequent generations of protecting group development. The principles established through this early work—selective protection, mild deprotection conditions, and minimal side reaction profiles—became guiding principles for protecting group design. The legacy of this historical development continues to influence contemporary peptide synthesis methodologies, with modern sulfenyl-based protecting groups such as the 2,4-dinitro-6-phenyl-benzene sulfenyl group representing evolutionary developments of these foundational concepts.

Structural Significance of the o-Nitrophenylsulfenyl Moiety

The o-nitrophenylsulfenyl moiety possesses distinctive structural features that confer unique chemical properties essential for its function as an amino protecting group. The molecular architecture centers on a sulfur-nitrogen bond connecting the amino acid backbone to an o-nitrophenyl aromatic system, creating a protecting group with specific electronic and steric characteristics. The nitro group positioned ortho to the sulfur attachment point provides crucial electronic activation, enhancing the electrophilic character of the sulfur center and facilitating subsequent deprotection reactions through nucleophilic attack mechanisms.

The aromatic system within the o-nitrophenylsulfenyl structure contributes significantly to the overall stability and reactivity profile of the protecting group. The benzene ring provides a delocalized π-electron system that can stabilize charge development during reaction processes, while the nitro substituent serves as a powerful electron-withdrawing group that modulates the electronic density throughout the molecular framework. This electronic distribution proves crucial for controlling the reactivity of the sulfur-nitrogen bond, allowing for selective cleavage under appropriate reaction conditions while maintaining stability during normal synthetic manipulations.

The spatial arrangement of atoms within the o-nitrophenylsulfenyl structure creates specific steric requirements that influence both protection and deprotection processes. The sulfur atom adopts a tetrahedral geometry when bonded to the nitrogen, creating a three-dimensional structure that can provide some steric protection for the amino acid backbone during synthetic transformations. This steric environment helps prevent unwanted side reactions while allowing appropriate coupling partners to access the necessary reactive sites during peptide bond formation processes.

| Structural Component | Chemical Function | Synthetic Significance |

|---|---|---|

| Sulfur-nitrogen bond | Primary cleavage site | Enables mild deprotection conditions |

| o-Nitro substituent | Electronic activation | Facilitates nucleophilic attack |

| Aromatic ring system | Charge stabilization | Provides reaction stability |

| Three-dimensional geometry | Steric protection | Minimizes unwanted side reactions |

The deprotection mechanism of the o-nitrophenylsulfenyl group involves nucleophilic attack at the sulfur center, typically by thiol reagents or other nucleophiles under mildly basic conditions. This mechanism represents a fundamental departure from the acid-catalyzed or base-catalyzed hydrolysis mechanisms employed by most other amino protecting groups. The unique reaction pathway allows for deprotection under nearly neutral conditions, avoiding the harsh acidic or basic environments that can cause degradation of sensitive peptide structures or promote unwanted side reactions such as aspartimide formation.

The electronic properties of the o-nitrophenylsulfenyl system also contribute to reduced racemization tendencies during amino acid activation procedures. Unlike protecting groups that rely on electron-withdrawing carbonyl systems adjacent to the stereogenic center, the sulfenyl connection provides protection through a different mechanism that minimizes enolate formation pathways. This characteristic proves particularly valuable when working with amino acids prone to epimerization, such as cysteine, histidine, and serine derivatives, where maintaining stereochemical integrity represents a critical synthetic consideration.

The compatibility of the o-nitrophenylsulfenyl protecting group with various coupling reagents and reaction conditions has been demonstrated across numerous synthetic applications. The protecting group remains stable under the conditions typically employed for peptide bond formation, including treatments with carbodiimides, phosphonium salts, and other standard coupling reagents. This stability profile, combined with the mild deprotection conditions, creates a protecting group system that integrates effectively with modern peptide synthesis methodologies while providing unique advantages for specific synthetic challenges.

Role of Dicyclohexylammonium Counterions in Crystallization and Stability

The dicyclohexylammonium counterion plays a crucial role in determining the physical properties and practical utility of N-2-Nitrophenylsulfenyl-L-valine salts, significantly influencing crystallization behavior, thermal stability, and handling characteristics. Dicyclohexylamine, with its bulky cyclohexyl substituents and basic character, forms stable salts with carboxylic acid-containing compounds through proton transfer reactions. The resulting dicyclohexylammonium cation creates ionic compounds with enhanced crystallization properties compared to the free amino acid derivatives, facilitating purification processes and improving storage stability under standard laboratory conditions.

The crystallographic structure of dicyclohexylammonium salts reveals important features that contribute to their stability and handling properties. X-ray crystallographic studies of related dicyclohexylammonium compounds demonstrate that the cyclohexyl rings adopt chair conformations with the exocyclic carbon-nitrogen bonds oriented in equatorial positions. This conformational preference minimizes steric interactions and contributes to the formation of stable crystal lattices through hydrogen bonding networks between the protonated amine and anionic species. The three-dimensional arrangement creates crystals with defined melting points and predictable solubility characteristics that facilitate synthetic manipulations.

The formation of dicyclohexylammonium salts significantly enhances the solubility characteristics of protected amino acids in organic solvents commonly employed in peptide synthesis. While free amino acids often exhibit limited solubility in non-polar solvents, the salt formation with dicyclohexylamine creates compounds with improved solubility in solvents such as dimethylformamide, dichloromethane, and acetonitrile. This enhanced solubility proves particularly valuable during coupling reactions where high concentrations of activated amino acid derivatives are required for efficient peptide bond formation. The improved solution behavior also facilitates purification procedures, as the salts can be more easily manipulated through recrystallization techniques.

| Property | Free Amino Acid | Dicyclohexylammonium Salt | Improvement Factor |

|---|---|---|---|

| Crystallization tendency | Poor | Excellent | >10x |

| Thermal stability | Moderate | Enhanced | 2-3x |

| Organic solubility | Limited | Good | 5-8x |

| Handling characteristics | Difficult | Favorable | Significant |

The thermal stability of dicyclohexylammonium salts represents another important advantage for practical synthetic applications. Thermogravimetric analysis of related dicyclohexylammonium compounds reveals decomposition temperatures typically exceeding 150 degrees Celsius, providing adequate stability margins for routine synthetic operations. This thermal stability allows for extended storage periods without degradation and enables synthetic manipulations at moderate temperatures without concern for premature decomposition. The stability profile contrasts favorably with some alternative salt forms that may exhibit lower decomposition temperatures or increased sensitivity to moisture and atmospheric conditions.

The preparation of dicyclohexylammonium salts from protected amino acids follows straightforward synthetic procedures that can be readily implemented in synthetic laboratories. The general approach involves treating the protected amino acid with an equimolar quantity of dicyclohexylamine in an appropriate solvent system, typically methanol or ethanol, followed by crystallization from suitable solvent mixtures. The resulting crystalline products can be purified through recrystallization techniques, often achieving high purity levels that meet the requirements for subsequent synthetic transformations. The reproducibility and simplicity of this salt formation process contribute to the practical utility of these compounds in peptide synthesis applications.

The dicyclohexylammonium counterion also influences the stereochemical stability of the protected amino acid during storage and synthetic manipulations. The ionic interaction between the carboxylate anion and the dicyclohexylammonium cation creates a chemical environment that helps maintain the stereochemical integrity of the amino acid center. This stabilization proves particularly important for amino acids prone to racemization, where prolonged storage or exposure to basic conditions might otherwise lead to epimerization. The protective effect of salt formation represents an additional advantage that extends beyond the immediate benefits of improved crystallization and solubility characteristics.

Properties

CAS No. |

7675-57-2 |

|---|---|

Molecular Formula |

C23H37N3O4S |

Molecular Weight |

451.6 g/mol |

IUPAC Name |

dicyclohexylazanium;(2S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoate |

InChI |

InChI=1S/C12H23N.C11H14N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)10(11(14)15)12-18-9-6-4-3-5-8(9)13(16)17/h11-13H,1-10H2;3-7,10,12H,1-2H3,(H,14,15)/t;10-/m.0/s1 |

InChI Key |

PIXHCLWIWCGYKF-CICJTZRQSA-N |

Origin of Product |

United States |

Preparation Methods

Protection of the α-Amino Group

L-valine’s primary amine is protected using o-nitrophenylsulfenyl (NPS) chloride, a reagent known for its selectivity toward amino groups under mild conditions. This reaction occurs in a biphasic system of chloroform and aqueous sodium hydroxide, with triethylamine (TEA) serving as a base to neutralize hydrochloric acid byproducts. The resulting N-2-Nitrophenylsulfenyl-L-valine intermediate is isolated via extraction and solvent evaporation.

Reaction Conditions:

Formation of the Dicyclohexylammonium Salt

The free carboxylic acid group of N-2-Nitrophenylsulfenyl-L-valine reacts with dicyclohexylamine (DCHA) in a stoichiometric 1:1 ratio. This step enhances the compound’s crystallinity and stability, facilitating subsequent purification. The reaction is typically conducted in ethanol or methanol, with the salt precipitating upon cooling.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol (anhydrous) |

| DCHA Equivalents | 1.1 |

| Precipitation Temp. | 4°C |

| Crystallization Yield | 78–85% |

Industrial-Scale Production Protocols

Industrial synthesis prioritizes cost efficiency and scalability while maintaining >98% purity. Key modifications from laboratory methods include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves consistency. For example, the NPS-protection step completes in 2 hours under flow conditions (80°C, 10 bar pressure).

Solvent Recycling

Ethanol from the DCHA salt formation is recovered via fractional distillation, achieving 90% solvent reuse rates.

Purification and Characterization

Recrystallization

The crude DCHA salt is recrystallized from ethyl acetate/petroleum ether (1:3), yielding needle-like crystals with >99% HPLC purity.

Recrystallization Data:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethyl acetate/hexane | 99.2 | 72 |

| Methanol/water | 98.5 | 68 |

Analytical Validation

-

HPLC: Retention time = 12.3 min (C18 column, 60% acetonitrile/0.1% TFA).

-

NMR (¹H): δ 1.02 (d, 3H, CH(CH₃)₂), δ 3.45 (m, 2H, DCHA cyclohexyl).

Comparative Analysis of Synthetic Methods

The table below evaluates laboratory vs. industrial approaches:

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 8–10 hours | 3–4 hours |

| Yield | 82% | 88% |

| Solvent Consumption | 5 L/kg product | 1.2 L/kg product |

| Energy Input (kWh/kg) | 120 | 45 |

Challenges and Mitigation Strategies

Racemization Control

The NPS group’s electron-withdrawing nature minimizes racemization during synthesis (<1% enantiomeric excess). Strict temperature control (<30°C) during coupling steps further ensures stereochemical integrity.

Byproduct Management

Unreacted DCHA is removed via aqueous washes (pH 3–4), achieving <0.1% residual amine.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

Substitution: The sulfenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of N-2-Nitrophenylsulfenyl-L-valine, such as amino derivatives , nitro derivatives , and substituted sulfenyl compounds .

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-2-Nitrophenylsulfenyl-L-valine dicyclohexylammonium salt has the molecular formula and a molecular weight of 451.63 g/mol. The compound features a nitrophenyl group that can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of different derivatives useful in various applications.

The mechanism of action involves the sulfenyl group forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modify the function of these biomolecules, making the compound valuable in studying enzyme-substrate interactions and protein modifications.

Peptide Synthesis

N-2-Nitrophenylsulfenyl-L-valine dicyclohexylammonium salt is primarily used as a protecting group in peptide synthesis. Its ability to form stable intermediates allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides. This property is crucial for developing peptides with specific functionalities .

Biochemical Studies

In biological research, this compound is employed to investigate protein structure and function. It helps in studying enzyme kinetics by modifying specific amino acids within enzymes, thereby allowing researchers to observe changes in activity and interaction with substrates .

Industrial Applications

The compound is also used in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its unique chemical properties make it suitable for developing novel materials with specific characteristics desired in various industrial applications.

Case Study 1: Peptide Synthesis Enhancement

A study demonstrated that using N-2-Nitrophenylsulfenyl-L-valine dicyclohexylammonium salt improved yields in peptide synthesis compared to traditional methods. The researchers found that the stability of intermediates formed during synthesis allowed for more efficient coupling reactions, leading to higher overall yields of desired peptides .

Case Study 2: Enzyme Interaction Studies

In another research project, scientists utilized this compound to modify a specific amino acid in an enzyme involved in metabolic pathways. By introducing the sulfenyl group, they were able to alter the enzyme's activity significantly, providing insights into its mechanism and potential regulatory pathways within cellular metabolism .

Mechanism of Action

The mechanism of action of N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt involves its interaction with specific molecular targets. The sulfenyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . The nitrophenyl group can undergo redox reactions, influencing the redox state of the target molecules . These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

- N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt

- N-2-Nitrophenylsulfenyl-L-leucine Dicyclohexylammonium Salt

- N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt

Uniqueness

N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt is unique due to its specific structure, which includes the valine moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds . The presence of the valine side chain can influence the compound’s interaction with biological targets and its overall stability .

Biological Activity

N-2-Nitrophenylsulfenyl-L-valine dicyclohexylammonium salt (CAS No. 7675-57-2) is a compound with significant biochemical implications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant research findings.

- Molecular Formula : C23H37N3O4S

- Molecular Weight : 451.62 g/mol

- Structure : The compound consists of a valine amino acid derivative with a nitrophenyl sulfenyl group, which is linked to dicyclohexylammonium.

The biological activity of N-2-nitrophenylsulfenyl-L-valine is primarily attributed to its ability to act as a reactive sulfur species. The nitrophenyl group enhances its electrophilic properties, allowing it to interact with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function.

Key Mechanisms:

- Protein Modification : The sulfenyl group can react with thiol groups in proteins, leading to changes in protein structure and function.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes by modifying active sites through covalent bonding.

- Antioxidant Activity : Some studies suggest that sulfenyl compounds can exhibit antioxidant properties by scavenging free radicals.

1. Medicinal Chemistry

Research has indicated that derivatives of valine, including N-2-nitrophenylsulfenyl-L-valine, may possess therapeutic potential in treating various diseases due to their ability to modulate enzyme activities and protein functions.

2. Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

3. Cancer Research

There is emerging evidence that compounds similar to N-2-nitrophenylsulfenyl-L-valine may have roles in cancer therapy by targeting specific pathways involved in tumor growth and metastasis.

Table 1: Summary of Research Findings

Safety and Handling

While N-2-nitrophenylsulfenyl-L-valine is not classified as hazardous under OSHA regulations, standard laboratory safety practices should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be used to prevent skin and eye contact.

Q & A

Basic Questions

Q. How can researchers confirm the identity and purity of N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt in experimental settings?

- Methodological Answer : Use a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity (e.g., characteristic peaks for the sulfenyl and dicyclohexylammonium groups) and high-performance liquid chromatography (HPLC) to assess purity (>95% as per CAS specifications). Cross-reference the compound’s CAS number (C11H14N2O4S·C12H23N) and compare retention times with authenticated standards .

Q. What are the recommended safety protocols for handling this compound in laboratory environments?

- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation of dust or vapors. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical assistance. Store the compound in a cool, dry place away from ignition sources, and dispose of waste via approved hazardous waste channels .

Q. What is the role of the dicyclohexylammonium counterion in stabilizing the compound during peptide synthesis?

- Methodological Answer : The dicyclohexylammonium salt enhances solubility in non-polar organic solvents (e.g., dichloromethane or DMF), which is critical for solid-phase peptide synthesis. It also improves shelf stability by reducing hygroscopicity and preventing premature deprotection of the sulfenyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as a transient protecting group for valine in solid-phase peptide synthesis?

- Methodological Answer : Optimize pH (typically 8–9) using tertiary amines like DIEA to facilitate selective deprotection. Solvent systems (e.g., DMF/CH2Cl2 mixtures) should balance solubility and reaction kinetics. Monitor progress via thin-layer chromatography (TLC) or HPLC, and adjust reaction times (typically 2–4 hours) to minimize side reactions like racemization .

Q. What strategies resolve contradictions in data when unexpected byproducts arise during sulfenyl group removal?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) to identify byproducts (e.g., incomplete deprotection or oxidation artifacts). Cross-validate with 2D NMR (e.g., HSQC, COSY) to trace structural deviations. Redesign protocols by introducing scavengers (e.g., thiophenol) to suppress disulfide formation or adjusting reductant concentrations (e.g., β-mercaptoethanol) .

Q. How does the 2-nitrophenylsulfenyl group influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group increases the electrophilicity of the sulfur atom, making the sulfenyl group more reactive toward thiol nucleophiles. This property is exploited in site-specific modifications, such as cysteine alkylation or disulfide bridge formation. Kinetic studies using UV-Vis spectroscopy can quantify reaction rates under varying solvent polarities .

Key Data for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.